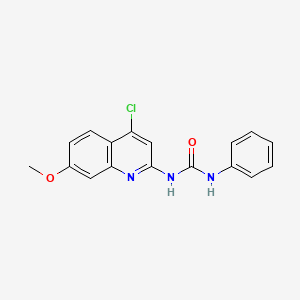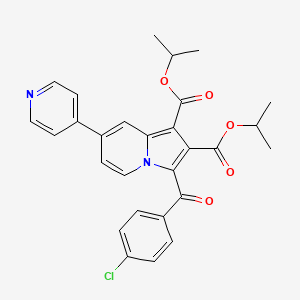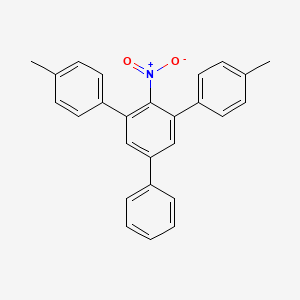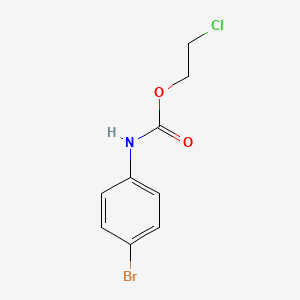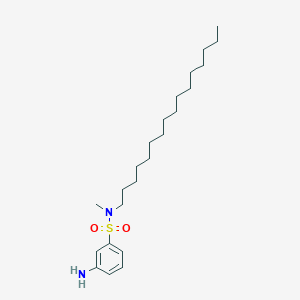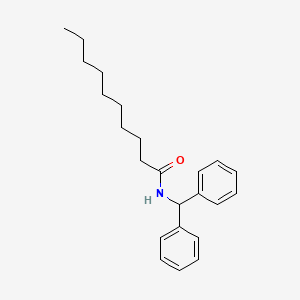
N-(Diphenylmethyl)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Difenilmetil)decanamida es un compuesto orgánico con la fórmula molecular C23H31NO. Es miembro de la familia de las amidas, caracterizado por la presencia de un grupo carbonilo (C=O) unido a un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(Difenilmetil)decanamida típicamente implica la reacción del ácido decanoico con difenilmetilamina. El proceso se puede llevar a cabo en condiciones suaves utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente .
Métodos de producción industrial
En entornos industriales, la producción de N-(Difenilmetil)decanamida puede implicar métodos más eficientes y escalables. Un método de este tipo incluye el uso de un catalizador para acelerar la reacción entre el ácido decanoico y la difenilmetilamina. El catalizador se puede preparar mezclando silicato de sodio y metaaluminato de sodio en agua, seguido de la adición de ácido sulfúrico para generar un precipitado, que luego se filtra, se lava y se seca .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(Difenilmetil)decanamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo amida en un grupo amina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden resultar en una variedad de amidas sustituidas u otros derivados .
Aplicaciones Científicas De Investigación
N-(Difenilmetil)decanamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles efectos terapéuticos y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de N-(Difenilmetil)decanamida involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a proteínas o enzimas, alterando su actividad y conduciendo a varios efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-Acetilfenil)decanamida
- N-(3-Acetilfenil)decanamida
- N-(4-Metoxifenil)decanamida
- N-(1,2-Difeniletil)tetradecanamida
- 2,2-Dimetil-N-(Difenilmetil)propionamida
Singularidad
N-(Difenilmetil)decanamida es única debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad e interacciones con objetivos biológicos, lo que lo hace valioso para aplicaciones de investigación e industriales específicas .
Propiedades
Número CAS |
10254-03-2 |
|---|---|
Fórmula molecular |
C23H31NO |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N-benzhydryldecanamide |
InChI |
InChI=1S/C23H31NO/c1-2-3-4-5-6-7-14-19-22(25)24-23(20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18,23H,2-7,14,19H2,1H3,(H,24,25) |
Clave InChI |
UJCXCHIGTWLEHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



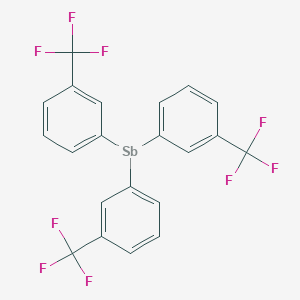
![Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)
![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)
